N-(4-butylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
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Overview
Description
N-(4-butylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide: is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridazinone core, a thiophene ring, and a butyl-substituted phenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents.
Attachment of the Butyl-Substituted Phenyl Group: The butyl-substituted phenyl group can be attached through a nucleophilic substitution reaction, where a butyl-substituted phenyl halide reacts with the pyridazinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, nucleophiles, electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-(4-butylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-butylphenyl)-2-(6-oxo-3-pyridazin-1-yl)acetamide: Lacks the thiophene ring, which may result in different biological activities.
N-(4-butylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-(4-butylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide is unique due to the presence of the thiophene ring and the specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to similar compounds.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-2-3-5-15-7-9-16(10-8-15)21-19(24)14-23-20(25)12-11-17(22-23)18-6-4-13-26-18/h4,6-13H,2-3,5,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWSSFVDNBLYPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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